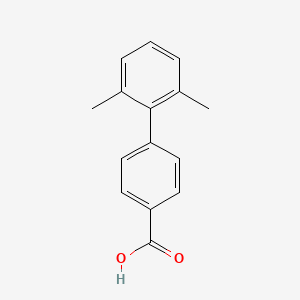

4-(2,6-Dimethylphenyl)benzoic acid

Description

Context of Substituted Benzoic Acids and Hindered Biaryls in Modern Organic Synthesis

Substituted benzoic acids are a vital class of organic compounds, serving as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Their reactivity is well-established, with the carboxylic acid group providing a versatile handle for a wide array of chemical transformations.

When a benzoic acid is part of a biaryl system, particularly a hindered one, its chemical behavior is profoundly influenced by the steric interactions between the two aromatic rings. The presence of bulky substituents in the ortho positions of one or both rings, as seen in 4-(2,6-Dimethylphenyl)benzoic acid, creates a significant barrier to free rotation around the central carbon-carbon bond. This steric hindrance is a critical design element in modern organic synthesis, allowing for the construction of molecules with specific, predetermined three-dimensional shapes. The synthesis of such sterically hindered biaryls is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. acs.orgrsc.orgresearchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. rsc.org

Overview of Academic Research Trajectories for 4-(2,6-Dimethylphenyl)benzoic Acid and Structurally Related Scaffolds

Research into 4-(2,6-Dimethylphenyl)benzoic acid and its analogs is often situated within broader investigations into the properties and applications of hindered biaryls. These studies frequently focus on:

Synthesis and Methodology: Developing new and efficient synthetic routes to access sterically congested biaryl systems. The Suzuki-Miyaura coupling remains a workhorse in this area, with ongoing research focused on developing more active and robust catalyst systems. acs.orgresearchgate.netnih.gov

Polymorphism: Investigating the ability of these conformationally flexible molecules to exist in multiple crystalline forms (polymorphs), a critical consideration in pharmaceutical development. Research on 2-((2,6-dimethylphenyl)amino)benzoic acid has identified multiple polymorphs, highlighting the role of conformational flexibility in the solid state. rsc.orgresearchgate.net

Applications in Medicinal Chemistry: The unique, rigid, and three-dimensional scaffolds of hindered biaryls make them attractive for the design of new therapeutic agents. nih.govnih.govacs.org Atropisomerism is increasingly recognized as a key feature in drug design, as different atropisomers of a molecule can exhibit vastly different biological activities. nih.govnih.gov

While specific, in-depth studies solely on 4-(2,6-Dimethylphenyl)benzoic acid are not abundant in readily available literature, the principles governing its behavior are well-established through extensive research on the broader class of hindered biaryl carboxylic acids.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNLTMRRJNZNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620376 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364070-34-8 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 4 2,6 Dimethylphenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key reactive center in 4-(2,6-dimethylphenyl)benzoic acid, enabling a variety of chemical transformations. These reactions are fundamental for synthesizing new derivatives with potentially altered physical, chemical, and biological properties.

Esterification and Amide Bond Formation

Esterification: The conversion of 4-(2,6-dimethylphenyl)benzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.com This equilibrium-driven process often requires an excess of the alcohol or removal of water to favor ester formation. masterorganicchemistry.com For instance, reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield ethyl 4-(2,6-dimethylphenyl)benzoate. Microwave-assisted Fischer esterification has been shown to improve reaction times and yields for substituted benzoic acids. researchgate.net Alternative methods include using activating agents to enhance the reactivity of the carboxylic acid.

Amide Bond Formation: The synthesis of amides from 4-(2,6-dimethylphenyl)benzoic acid involves its reaction with an amine. Direct condensation of the carboxylic acid and an amine is challenging and typically requires high temperatures. unimi.it More commonly, the carboxylic acid is first activated to a more reactive species. researchgate.net Reagents like thionyl chloride can convert the acid to the corresponding acyl chloride, which readily reacts with an amine to form the amide. researchgate.net Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are also widely used to facilitate amide bond formation under milder conditions. nih.govthermofisher.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. researchgate.net Light-mediated protocols and the use of catalysts like TiCl4 have also been developed for direct amide synthesis. researchgate.netnih.gov

Derivatization to Other Carboxylic Acid Derivatives

Beyond esters and amides, the carboxylic acid functionality of 4-(2,6-dimethylphenyl)benzoic acid can be transformed into a range of other derivatives. For analytical purposes, especially for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve volatility or detectability. colostate.edunih.gov

Common derivatization strategies for carboxylic acids include:

Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride.

Acid Anhydrides: These can be formed by reacting the carboxylate salt with an acyl chloride.

Nitriles: Primary amides derived from the carboxylic acid can be dehydrated to form nitriles. nih.gov

These derivatives serve as versatile intermediates for further synthetic transformations. For instance, acyl chlorides can react with a wide array of nucleophiles to generate a diverse set of compounds.

Conversion of Benzoic Acids to Phenols

The transformation of benzoic acids to phenols is a synthetically valuable reaction. researchgate.net One reported method involves a decarboxylative hydroxylation, which can be achieved under relatively mild conditions. nih.gov This process allows for the direct replacement of the carboxylic acid group with a hydroxyl group. While general methods for this conversion exist, the specific application to 4-(2,6-dimethylphenyl)benzoic acid would depend on its compatibility with the reaction conditions. For example, a method for the conversion of benzoic acids to phenols at room temperature has been developed, which shows good tolerance for various functional groups. researchgate.net Another approach involves the decarboxylation of benzoic acid to benzene, followed by subsequent functionalization to introduce the phenol (B47542) group, though this is a multi-step process. quora.com

Reactions Involving the Biaryl System and Aryl Rings

The biaryl scaffold of 4-(2,6-dimethylphenyl)benzoic acid presents opportunities for further functionalization through reactions targeting the aromatic rings. The two phenyl rings, linked by a single bond, can undergo various transformations typical of aromatic compounds.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, could potentially introduce new functional groups onto either of the aryl rings. The position of substitution would be directed by the existing substituents: the carboxylic acid group on one ring and the two methyl groups and the other aryl group on the second ring.

Cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if a suitable leaving group (e.g., a halide) is present on one of the aryl rings. These reactions are powerful tools for constructing more complex biaryl systems. organic-chemistry.org Additionally, direct C-H arylation reactions offer a modern and efficient way to form new carbon-carbon bonds on the arene rings without the need for pre-functionalization. nih.gov

Chelation and Coordination Chemistry with Metal Centers

The carboxylic acid group of 4-(2,6-dimethylphenyl)benzoic acid can act as a ligand, coordinating to metal centers to form a variety of metal complexes. libretexts.org This coordination can occur through the deprotonated carboxylate group, which can bind to a metal ion in a monodentate or bidentate fashion.

Formation of Organotin(IV) Derivatives and Complexes

Organotin(IV) compounds are known to form a diverse range of complexes with carboxylate ligands. nih.gov The reaction of 4-(2,6-dimethylphenyl)benzoic acid with various organotin(IV) precursors, such as di- or triorganotin(IV) chlorides or oxides, can lead to the formation of new organotin(IV) carboxylates. nih.govresearchgate.net

The stoichiometry of the reactants and the nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) influence the structure of the resulting complexes. nih.govsemanticscholar.org These complexes can exist as monomers, dimers, or polymers in the solid state. mdpi.com Spectroscopic techniques such as FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and X-ray crystallography are crucial for characterizing the structure and coordination geometry around the tin atom. mdpi.comrsc.orgnih.gov In many organotin(IV) carboxylates, the tin atom adopts a five- or six-coordinate geometry, often described as trigonal bipyramidal or octahedral, respectively. nih.govmdpi.com

Lack of Publicly Available Research on the Coordination Chemistry of 4-(2,6-Dimethylphenyl)benzoic Acid with Transition Metal Ions

Despite a comprehensive search of available scientific literature, no specific research findings or detailed data on the coordination of the chemical compound 4-(2,6-Dimethylphenyl)benzoic acid with transition metal ions have been identified. While the field of coordination chemistry extensively covers the interaction of various organic ligands with transition metals, this particular substituted benzoic acid derivative does not appear in published studies detailing its synthesis, structural characterization, or reactivity in the formation of metal complexes.

In analogous systems involving substituted benzoic acids, the coordination behavior is often dictated by a combination of the electronic properties of the substituents and the steric demands of the ligand. For instance, research on various biphenyl-dicarboxylic acids demonstrates their utility as linkers in the formation of metal-organic frameworks (MOFs), where the carboxylate groups bridge multiple metal centers to create extended network structures. nih.govnih.govresearchgate.netchinesechemsoc.org The substituents on the phenyl rings can influence the porosity, topology, and functional properties of these materials. nih.govmdpi.comresearchgate.net

Studies on sterically hindered benzoic acids have shown that bulky ortho-substituents can impact reaction selectivity and the nuclearity of the resulting metal complexes. rsc.orgescholarship.org For example, the presence of large groups near the coordinating carboxylate can prevent the formation of certain structures or favor the assembly of complexes with lower coordination numbers.

While these general principles from related compounds provide a framework for predicting the potential coordination behavior of 4-(2,6-Dimethylphenyl)benzoic acid, the absence of specific experimental data precludes a detailed discussion of its coordination with various transition metal ions. There are no available research findings, crystal structures, or spectroscopic data to construct the detailed analysis and data tables requested.

Further experimental investigation would be required to elucidate the specific chemical transformations and reactivity of 4-(2,6-Dimethylphenyl)benzoic acid with different transition metals. Such studies would need to be conducted and published in peer-reviewed scientific journals before a comprehensive article on its coordination chemistry can be written.

Structural Analysis and Supramolecular Chemistry of 4 2,6 Dimethylphenyl Benzoic Acid

Conformational Analysis and Steric Effects in Biaryl Systems

The conformational behavior of biaryl systems, such as 4-(2,6-dimethylphenyl)benzoic acid, is largely dictated by the steric hindrance imposed by substituents on the aromatic rings. In the case of 2,6-disubstituted biaryls, the substituents at the ortho positions of one ring sterically clash with the adjacent aromatic ring, forcing a twisted conformation. This rotation around the inter-ring C-C bond is a well-documented phenomenon.

The introduction of bulky groups, like the 2,6-dimethylphenyl group, can also be a deliberate strategy to control molecular architecture. By imposing steric constraints, it is possible to suppress otherwise favorable interactions, such as π–π stacking between flat aromatic cores, and encourage the formation of specific three-dimensional structures. rsc.org

Crystal Engineering and Polymorphism Studies of Related Benzoic Acid Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is heavily reliant on understanding and controlling intermolecular interactions. Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a crucial aspect of crystal engineering, particularly for compounds like benzoic acid derivatives. uky.edursc.orgwindows.net

The study of polymorphism in benzoic acid derivatives reveals that subtle changes in molecular structure or crystallization conditions can lead to different crystal packings. uky.edursc.org For example, studies on various substituted benzoic acids have shown that the nature and position of substituents significantly influence their polymorphic behavior. acs.org The conformational flexibility of the molecule is often a key factor leading to polymorphism. rsc.orgnih.gov

In the case of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), a compound structurally similar to 4-(2,6-dimethylphenyl)benzoic acid, multiple polymorphic forms have been identified. nih.govnih.gov These forms exhibit different molecular conformations and packing arrangements. For instance, Form I of HDMPA crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit (Z' = 2), while Form II also crystallizes in the triclinic space group P-1 but with only one molecule in the asymmetric unit (Z' = 1). nih.gov The existence of these polymorphs is attributed to the molecule's conformational flexibility. nih.govrsc.orgnih.gov

The table below summarizes the crystallographic data for two polymorphs of the related compound 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA).

| Property | Form I | Form II |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Z | 4 | 2 |

| Z' | 2 | 1 |

| Dihedral Angle | Twisted | ~88.91(4)° |

This data is for the related compound HDMPA and is used to illustrate the principles of polymorphism in this class of molecules. nih.gov

Intermolecular Interactions and Self-Assembly in Solid-State and Solution

The solid-state and solution-phase behavior of 4-(2,6-dimethylphenyl)benzoic acid is governed by a variety of non-covalent interactions that drive its self-assembly into larger architectures.

Hydrogen Bonding Networks

A primary and highly directional interaction in benzoic acid derivatives is the hydrogen bond formed by the carboxylic acid group. In the solid state, benzoic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid moieties. nih.govconicet.gov.ar This robust hydrogen-bonding motif is a common feature in the crystal structures of many benzoic acid derivatives and plays a crucial role in the formation of their supramolecular structures. nih.govrsc.org

In solution, particularly in apolar solvents, these hydrogen-bonded dimers can persist. acs.org The formation of these dimers is a key step in the self-assembly process, often preceding the formation of larger aggregates. figshare.comresearchgate.net The strength and geometry of these hydrogen bonds can be influenced by the electronic nature of other substituents on the benzoic acid ring.

Aromatic Stacking Interactions (e.g., C-H···π, π···π)

However, the presence of the bulky 2,6-dimethylphenyl group in 4-(2,6-dimethylphenyl)benzoic acid introduces significant steric hindrance that can suppress or modify typical face-to-face π–π stacking. rsc.org Instead, edge-to-face or offset stacking arrangements might be favored. The methyl groups themselves can participate in C-H···π interactions with the aromatic rings of neighboring molecules. acs.org The interplay between repulsive and attractive forces in aromatic stacking is complex, with electron-donating groups generally increasing repulsion and electron-withdrawing groups reducing it. nih.gov

Design of Supramolecular Architectures and Assemblies

The combination of strong, directional hydrogen bonding and weaker, less directional aromatic interactions allows for the rational design of complex supramolecular architectures. uoc.gr By understanding the hierarchy of these intermolecular forces, it is possible to predict and control the self-assembly of molecules like 4-(2,6-dimethylphenyl)benzoic acid. figshare.com

In solution, benzoic acid derivatives can form higher-order assemblies beyond simple dimers. For instance, benzoic acid itself has been shown to form hydrogen-bonded dimers that further stack into tetramers via aromatic interactions. figshare.comresearchgate.net The specific nature of the substituents on the benzoic acid ring determines the propensity and structure of these self-associates. acs.org The steric bulk of the 2,6-dimethylphenyl group is expected to play a dominant role in directing the self-assembly of 4-(2,6-dimethylphenyl)benzoic acid, potentially leading to the formation of unique supramolecular structures that differ from those of less sterically hindered benzoic acids. rsc.org

Computational and Theoretical Investigations of 4 2,6 Dimethylphenyl Benzoic Acid and Hindered Biaryl Scaffolds

Molecular Dynamics and Conformational Energy Landscape Analysis

Molecular dynamics (MD) simulations and conformational energy landscape analysis provide critical insights into the dynamic behavior and structural preferences of hindered biaryl scaffolds. For 4-(2,6-Dimethylphenyl)benzoic acid, the central focus of such studies is the torsional potential around the C-C bond connecting the two phenyl rings.

Conformational Flexibility and Rotational Barriers: The presence of two methyl groups at the 2- and 6-positions of one phenyl ring introduces significant steric hindrance, which dictates the molecule's preferred conformation. Unlike unsubstituted biphenyl, which has a relatively low barrier to rotation, 4-(2,6-dimethylphenyl)benzoic acid is expected to have a substantial energy barrier separating its stable conformers. This hindrance forces the two aromatic rings to adopt a twisted, non-planar arrangement. The polymorphism observed in analogous compounds, such as 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), has been attributed to this inherent conformational flexibility. rsc.org

Dihedral Angle as a Key Parameter: The key parameter describing the conformation is the dihedral angle between the planes of the two aromatic rings. While specific MD studies on 4-(2,6-dimethylphenyl)benzoic acid are not widely documented, analysis of structurally similar compounds provides valuable estimates. For instance, in the crystal structure of N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the dihedral angle between the two rings is 41.7 (1)°. researchgate.net For 4-(2,6-dimethylphenyl)benzoic acid, the ground-state geometry would feature a similar twisted conformation, and the energy landscape would be characterized by deep minima corresponding to these stable atropisomeric states and high barriers to their interconversion.

MD simulations can map this landscape by simulating the molecule's movement over time, allowing for the calculation of the free energy profile along the dihedral angle coordinate. This analysis reveals the probabilities of finding the molecule in different conformations and the kinetic stability of its atropisomers.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the geometric and electronic structure of molecules like 4-(2,6-dimethylphenyl)benzoic acid with high accuracy.

Molecular Geometry Optimization: DFT methods, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to find the minimum energy structure of the molecule. researchgate.netnih.gov These calculations can precisely predict bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings, which results from the balance between electronic conjugation (favoring planarity) and steric repulsion (favoring a twist).

Electronic Properties and Reactivity: DFT calculations also provide vital information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic systems, the HOMO is typically associated with the π-system of the rings, while the LUMO is the lowest energy anti-bonding π-orbital. In a study of a related isoindole, DFT calculations showed the HOMO residing on the substituted aromatic ring and the LUMO on the indole (B1671886) portion. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For 4-(2,6-dimethylphenyl)benzoic acid, the MEP would show a region of high negative potential around the carboxylic acid's oxygen atoms, indicating the primary site for hydrogen bonding and electrophilic interactions.

Illustrative DFT Data for a Related Compound The following table presents typical data obtained from DFT calculations on a related benzoic acid derivative, illustrating the type of information generated.

| Parameter | Calculated Value | Reference |

| HOMO Energy | -6.5 eV | nih.gov |

| LUMO Energy | -3.54 eV | nih.gov |

| Energy Gap (HOMO-LUMO) | 2.96 eV | nih.gov |

| Dipole Moment | 4.5 Debye | researchgate.net |

Note: Data is for (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2methoxyphenylimino) thiazolidin-4-one, a different but complex organic molecule studied with similar methods.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which is crucial for their characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a full set of normal modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR and Raman spectra. nih.gov For 4-(2,6-dimethylphenyl)benzoic acid, this would allow for the unambiguous assignment of key vibrational bands, such as the O-H stretch, the C=O stretch of the carboxylic acid, and the various C-H and C-C stretching and bending modes of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.gov The calculation provides the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it against a standard (e.g., Tetramethylsilane). For 4-(2,6-dimethylphenyl)benzoic acid, these calculations would be sensitive to the molecule's specific 3D conformation, as the chemical shifts of the protons and carbons are influenced by the anisotropic effects of the twisted aromatic rings.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. nih.gov It calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. This allows for the simulation of a UV-Vis spectrum. For 4-(2,6-dimethylphenyl)benzoic acid, TD-DFT would predict the π-π* transitions characteristic of the aromatic system, with the exact position and intensity of the absorption maxima depending on the degree of conjugation between the two rings, which is in turn controlled by the dihedral angle.

Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules of 4-(2,6-dimethylphenyl)benzoic acid interact with each other is key to predicting its solid-state structure and properties.

Hydrogen Bonding and Dimer Formation: The most significant intermolecular interaction for benzoic acids is the formation of strong O-H···O hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are held together by a pair of these hydrogen bonds in a characteristic R²₂(8) ring motif. nih.gov This robust supramolecular synthon is expected to be the primary organizing feature in the crystal structure of 4-(2,6-dimethylphenyl)benzoic acid.

Crystal Structure Prediction: By combining knowledge of strong hydrogen-bonding motifs with computational searches for low-energy crystal packings (polymorph prediction), it is possible to model potential crystal structures. These models can be validated against experimental data from powder or single-crystal X-ray diffraction. A study on the closely related 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) successfully harvested a new polymorphic form and used Hirshfeld analysis to detail the different intermolecular interactions that stabilize it compared to its other known form. rsc.org

Illustrative Hydrogen Bond Parameters from a Related Dimer

| Interaction | D-H···A Angle (°) | D···A Distance (Å) | Reference |

| O-H···O | 175.0 | 2.6337 | nih.gov |

Note: Data is for the hydrogen-bonded dimer of (E)-4-{[4-(allyloxy)phenyl]diazenyl}benzoic acid.

Applications and Advanced Research Areas of 4 2,6 Dimethylphenyl Benzoic Acid

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The structure of 4-(2,6-Dimethylphenyl)benzoic acid, featuring a carboxylic acid group and a bi-phenyl-like framework, makes it a valuable synthetic intermediate. Benzoic acid and its derivatives are fundamental scaffolds in the synthesis of a wide array of more complex molecules. nih.govchemicalbook.com They can be employed to build larger, intricate molecular architectures with specific functions. nih.govchemicalbook.com For instance, substituted benzoic acids are frequently used as organic linkers or ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. epa.gov The carboxylate group readily coordinates with metal ions, while the rest of the molecule forms the structural backbone of the resulting network. epa.gov

In the context of 4-(2,6-Dimethylphenyl)benzoic acid, the 2,6-dimethylphenyl group introduces significant steric bulk. This steric hindrance can be strategically used to control the dimensionality and topology of the resulting coordination network, potentially leading to materials with desired porosity or catalytic properties. Furthermore, benzoic acid derivatives are crucial in medicinal chemistry, where they serve as starting points for the synthesis of biologically active compounds, including anticancer agents. nih.govchemicalbook.com The specific substitutions on the phenyl rings can be tailored to interact with biological targets, making 4-(2,6-Dimethylphenyl)benzoic acid a potential precursor for novel therapeutics. nih.govchemicalbook.com

Contributions to Advanced Materials Science

The unique combination of a rigid aromatic core and a sterically hindered substituent in 4-(2,6-Dimethylphenyl)benzoic acid suggests its utility in the field of advanced materials.

The incorporation of aromatic structures into polymer backbones is a well-established strategy for enhancing their thermal stability and mechanical strength. The 2,6-dimethylphenyl moiety, in particular, is a component of high-performance polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). The introduction of such groups can increase the glass transition temperature (Tg) and improve thermal degradability and char formation. chemicalbook.com

By functioning as a monomer, 4-(2,6-Dimethylphenyl)benzoic acid could be integrated into polyesters or polyamides. The rigid biphenyl-like structure would restrict chain mobility, contributing to higher thermal stability and mechanical robustness. The 2,6-dimethyl substitution pattern would further influence inter-chain packing and potentially impart unique solubility characteristics to the resulting polymer.

Table 1: Influence of Structural Moieties on Polymer Properties

| Structural Unit | Common Polymer Type | Contribution to Properties |

|---|---|---|

| Aromatic Rings | Polyesters, Polyamides, Polycarbonates | Rigidity, High Thermal Stability, Mechanical Strength |

| 2,6-Disubstituted Phenyl | Poly(phenylene oxide) | Increased Glass Transition Temperature, Thermal Stability chemicalbook.com |

The molecular shape of 4-(2,6-Dimethylphenyl)benzoic acid is conducive to the formation of liquid crystalline phases. Liquid crystals are typically composed of molecules with a rigid core and flexible terminal groups, known as mesogens. Substituted benzoic acids are a well-known class of building blocks for liquid crystals. The extended, rod-like character of the 4-(2,6-Dimethylphenyl)benzoic acid structure fits the profile of a calamitic (rod-shaped) mesogen.

The presence of the 2,6-dimethylphenyl group would significantly influence the mesophase behavior. The steric bulk of the methyl groups can affect the packing of the molecules, potentially leading to the formation of specific smectic or nematic phases. By converting the carboxylic acid to an ester with a long alkyl chain, the liquid crystalline properties could be further tuned. Such materials are crucial for applications in displays, sensors, and other functional soft materials.

Catalytic Applications and Systems

The chemical properties of 4-(2,6-Dimethylphenyl)benzoic acid also make it a candidate for roles in catalytic systems, either as a proton shuttle or as a ligand precursor.

In the quest for renewable energy, catalytic hydrogen evolution reactions (HERs) are of paramount importance. Many molecular catalysts for HER require a proton source to complete the catalytic cycle. Weak acids are often ideal for this purpose, as they can provide protons without degrading the catalyst. Benzoic acid has been successfully used as a proton source in HER catalysis, where it facilitates the formation of hydrogen gas.

4-(2,6-Dimethylphenyl)benzoic acid, as a derivative of benzoic acid, can also function as a proton donor. The electronic properties of the 2,6-dimethylphenyl substituent will influence the acidity (pKa) of the carboxylic acid group. Generally, electron-donating groups decrease the acidity of benzoic acid. This tunable acidity is advantageous, as the efficiency of the catalytic system often depends on the pKa of the proton source. Therefore, 4-(2,6-Dimethylphenyl)benzoic acid could serve as a tailored proton source in catalytic systems for hydrogen production.

Table 2: Acidity of Substituted Benzoic Acids

| Compound | pKa in Water |

|---|---|

| Benzoic Acid | 4.20 |

| 4-Methylbenzoic Acid | 4.34 |

| 2,6-Dimethylbenzoic Acid | 3.25 |

The design of organic ligands is central to the development of selective and efficient organometallic catalysts. Substituted benzoic acids can act as ligands, typically by deprotonating to form a carboxylate that coordinates to a metal center. epa.gov The substituents on the ligand framework play a critical role in defining the steric and electronic environment around the metal, which in turn dictates the catalyst's activity and selectivity. epa.gov

When used as a ligand, 4-(2,6-Dimethylphenyl)benzoic acid would introduce a bulky 2,6-dimethylphenyl group into the metal's coordination sphere. This steric hindrance can be exploited to:

Create a specific pocket around the catalytic site, influencing substrate selectivity.

Prevent catalyst deactivation pathways, such as the formation of inactive dimers.

Promote certain reaction pathways by sterically favoring specific transition states.

This makes 4-(2,6-Dimethylphenyl)benzoic acid a promising building block for designing ligands for a wide range of catalytic transformations, from cross-coupling reactions to polymerization.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Hindered Biaryl Carboxylic Acids

The construction of the sterically encumbered biaryl linkage in compounds like 4-(2,6-dimethylphenyl)benzoic acid presents a significant synthetic challenge. Traditional cross-coupling reactions often face limitations when dealing with sterically hindered substrates. Consequently, a key area of future research will be the development of more efficient, sustainable, and versatile synthetic methods.

Modern synthetic strategies are increasingly focused on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous reagents. In this context, the development of green and sustainable methods for the synthesis of biaryls is of paramount importance. One promising approach involves the use of recyclable nanocatalysts in aqueous media for Suzuki-Miyaura coupling reactions. For instance, a novel LaPO4·Pd nanocatalyst has been shown to be effective for the synthesis of biaryls in water, offering high yields and the ability to be recycled and reused for multiple reaction cycles.

Another avenue of exploration lies in the decarbonylative cross-coupling of carboxylic acids. This approach is particularly attractive as it utilizes readily available and abundant carboxylic acids as starting materials, offering an alternative to the often more complex and costly organohalides. docbrown.info Research in this area could lead to more direct and atom-economical routes to hindered biaryls. docbrown.infosigmaaldrich.com

Furthermore, visible-light photoredox catalysis is emerging as a powerful tool in organic synthesis, enabling the formation of challenging bonds under mild conditions. rsc.orgnist.gov The application of photoredox catalysis to the synthesis of hindered biaryl carboxylic acids could provide access to novel reactivity and overcome some of the limitations of traditional thermal methods. rsc.orgnist.gov

Flow chemistry is another rapidly advancing field that holds significant promise for the synthesis of these complex molecules. Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scalability. rsc.orgdocbrown.infoglobalresearchonline.net The application of flow chemistry to the synthesis of hindered biaryl carboxylic acids could enable more efficient and reproducible production of these valuable compounds. rsc.orgdocbrown.infoglobalresearchonline.net

The table below summarizes some of the promising synthetic routes for hindered biaryl carboxylic acids.

| Synthetic Route | Key Features | Potential Advantages |

| Sustainable Suzuki-Miyaura Coupling | Use of recyclable nanocatalysts, aqueous reaction media. docbrown.info | Environmentally friendly, cost-effective, high yields. |

| Decarbonylative Cross-Coupling | Utilizes carboxylic acids as starting materials. docbrown.infosigmaaldrich.com | Atom-economical, avoids use of organohalides. docbrown.infosigmaaldrich.com |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. rsc.orgnist.gov | Energy-efficient, high functional group tolerance. rsc.orgnist.gov |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety. rsc.orgdocbrown.infoglobalresearchonline.net | Efficient, reproducible, suitable for large-scale synthesis. rsc.orgdocbrown.infoglobalresearchonline.net |

| C-H Activation | Direct functionalization of C-H bonds. wikipedia.orgglobalscientificjournal.comrsc.orgresearchgate.netslideshare.net | Step-economical, reduces pre-functionalization steps. wikipedia.orgglobalscientificjournal.comrsc.orgresearchgate.netslideshare.net |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique structural features of 4-(2,6-dimethylphenyl)benzoic acid, particularly the steric hindrance around the biaryl linkage, are expected to give rise to distinct reactivity patterns. A deeper understanding of these patterns will be crucial for the development of new applications.

The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations. nist.gov Future research will likely focus on exploring the reactivity of this group in the context of the sterically hindered biaryl scaffold. For example, the synthesis of novel amide and ester derivatives could lead to compounds with tailored physical and biological properties. The formation of sterically hindered amides, which can be challenging using conventional methods, may be facilitated by novel coupling reagents or catalytic systems. researchgate.net

Furthermore, the aromatic rings of 4-(2,6-dimethylphenyl)benzoic acid are potential sites for further functionalization. Selective C-H activation strategies could be employed to introduce additional substituents, leading to a diverse library of derivatives with unique properties. wikipedia.orgglobalscientificjournal.comrsc.orgresearchgate.netslideshare.net Computational studies can play a vital role in predicting the most likely sites for such reactions and in understanding the underlying reaction mechanisms. researchgate.net

The development of new catalytic reactions where hindered biaryl carboxylic acids act as ligands is another exciting prospect. The steric and electronic properties of these molecules could be fine-tuned to create highly selective and efficient catalysts for a variety of organic transformations.

Advanced Characterization Techniques for Complex Chemical Systems

The detailed structural elucidation of complex molecules like 4-(2,6-dimethylphenyl)benzoic acid and its derivatives requires the application of advanced analytical techniques. While standard methods such as NMR and mass spectrometry are indispensable, more sophisticated approaches will be necessary to fully characterize these systems.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for the characterization of solid materials, providing insights into the local structure, conformation, and dynamics of molecules in the solid state. researchgate.netresearchgate.net For hindered biaryls, ssNMR can be particularly useful for studying polymorphism and for determining the conformation of the molecule in the crystalline form. researchgate.netresearchgate.net Advanced ssNMR techniques, such as those involving 19F nuclei in fluorinated derivatives, can offer enhanced sensitivity and resolution. princeton.edu

Tandem mass spectrometry (MS/MS) techniques are essential for the structural analysis of complex molecules and for the differentiation of isomers. researchgate.net Advanced MS/MS methods, such as those involving energy-resolved fragmentation or ion-molecule reactions, can provide detailed information about the structure and connectivity of molecules, which is particularly valuable for distinguishing between isomeric biaryl compounds. researchgate.netnih.gov The fragmentation pattern of benzoic acid and its derivatives in mass spectrometry can provide valuable structural information. docbrown.info

The infrared (IR) spectrum of benzoic acid and its derivatives shows characteristic absorption bands for the carboxylic acid functional group, including the broad O-H stretch and the C=O stretch. docbrown.infoslideshare.netprinceton.edu Detailed analysis of the IR spectra of 4-(2,6-dimethylphenyl)benzoic acid and its derivatives can provide insights into hydrogen bonding and other intermolecular interactions. docbrown.infoslideshare.netprinceton.edu

The table below highlights some advanced characterization techniques and their potential applications for studying hindered biaryl carboxylic acids.

| Characterization Technique | Information Provided | Relevance to Hindered Biaryl Carboxylic Acids |

| Solid-State NMR (ssNMR) | Local structure, conformation, dynamics in the solid state. researchgate.netresearchgate.net | Polymorphism studies, conformational analysis in crystals. researchgate.netresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural analysis, isomer differentiation. researchgate.netnih.gov | Identification of isomeric products, fragmentation pathway analysis. researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Functional groups, hydrogen bonding. docbrown.infoslideshare.netprinceton.edu | Confirmation of carboxylic acid group, study of intermolecular interactions. docbrown.infoslideshare.netprinceton.edu |

| X-ray Crystallography | Precise three-dimensional molecular structure. rsc.org | Definitive structural elucidation, understanding of packing forces. rsc.org |

Expanded Applications in Emerging Technologies and Interdisciplinary Fields

While the initial focus of research on hindered biaryl carboxylic acids has been in areas such as medicinal chemistry, their unique properties make them promising candidates for a wide range of applications in emerging technologies and interdisciplinary fields.

In the field of materials science, the rigid and well-defined structure of 4-(2,6-dimethylphenyl)benzoic acid could be exploited for the design of novel organic electronic materials. sigmaaldrich.com Benzoic acid derivatives have already shown promise as additives in organic semiconductors for thin-film transistors. researchgate.net The ability to tune the electronic properties of the biaryl system through substitution could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The potential for these compounds to act as ligands for metal catalysts opens up possibilities in the field of catalysis. The development of new catalysts based on hindered biaryl carboxylic acid ligands could have a significant impact on a variety of industrial processes.

In the realm of drug discovery, hindered biaryl carboxylic acids represent a valuable scaffold for the design of new therapeutic agents. nih.govnist.gov The carboxylic acid group can act as a key pharmacophore, while the biaryl moiety provides a rigid framework for orienting other functional groups. preprints.org The exploration of derivatives of 4-(2,6-dimethylphenyl)benzoic acid could lead to the discovery of new drugs for a variety of diseases. globalresearchonline.netresearchgate.netresearchgate.net

The interdisciplinary nature of modern research means that collaborations between chemists, materials scientists, biologists, and engineers will be essential for unlocking the full potential of these fascinating molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-Dimethylphenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel–Crafts alkylation. A study on phenol derivatives highlights the use of iron-chromium mixed oxide catalysts for selective methylation under fluidized bed conditions, which can be adapted for introducing dimethylphenyl groups . For benzoic acid derivatives, palladium-catalyzed phosphorylation in toluene with sodium carbonate as a base has been effective, yielding >80% purity . Optimization should focus on solvent choice (e.g., toluene for high-temperature stability), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of 4-(2,6-Dimethylphenyl)benzoic acid?

- Methodological Answer :

- FT-IR : Identify carboxyl (-COOH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands.

- ¹H NMR : Look for deshielded aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- XRD : Single-crystal X-ray diffraction confirms crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% threshold).

Q. What solvent systems are optimal for recrystallizing 4-(2,6-Dimethylphenyl)benzoic acid to obtain high-quality single crystals?

- Methodological Answer : Ethanol-water (7:3 v/v) or acetone-hexane mixtures are ideal due to moderate polarity and slow evaporation rates. For polymorph screening, vary solvents (e.g., DMSO, acetonitrile) and cooling rates (0.5–2°C/min). Evidence from analogous compounds shows that thermal gradient methods in toluene yield Form II crystals, while rapid cooling favors metastable forms .

Advanced Research Questions

Q. How can polymorphism in 4-(2,6-Dimethylphenyl)benzoic acid be systematically investigated using crystallographic techniques?

- Methodological Answer :

- Screening : Use solvent evaporation, slurry conversion, and melt crystallization to generate polymorphs.

- Characterization :

- PXRD : Compare diffraction patterns (e.g., Form II vs. Form III shows distinct peaks at 2θ = 12.5° and 15.7°) .

- DSC : Identify endothermic peaks corresponding to phase transitions (e.g., Form II → III at 180°C) .

- Raman Spectroscopy : Differentiate polymorphs via shifts in carboxylate vibrational modes (1690–1710 cm⁻¹) .

- Computational Modeling : Employ lattice energy calculations (PIXEL method) and DFT to predict thermodynamic stability .

Q. What strategies resolve contradictions in thermal behavior observed during DSC analysis of polymorphic forms?

- Methodological Answer :

- Controlled Heating Rates : Use 5°C/min to avoid kinetic artifacts.

- Variable-Temperature XRD : Correlate structural changes with thermal events (e.g., loss of crystallinity above 200°C) .

- Hybrid Analysis : Combine DSC with thermogravimetric analysis (TGA) to rule out decomposition. For example, a 2% mass loss in TGA alongside a DSC endotherm suggests decomposition rather than polymorphism .

Q. How do substituents on the phenyl ring influence crystal packing and hydrogen bonding in 4-(2,6-Dimethylphenyl)benzoic acid derivatives?

- Methodological Answer :

- Steric Effects : 2,6-Dimethyl groups restrict rotational freedom, favoring planar carboxyl dimers. Compare with 2-chloro derivatives, where Cl···O interactions disrupt dimerization .

- Hydrogen Bonding : Use Hirshfeld surface analysis to quantify O-H···O interactions (e.g., 25% contribution in Form II vs. 18% in Form III) .

- Lattice Energy : Calculate using software like Mercury to assess stabilization from van der Waals forces vs. H-bonding .

Q. Which molecular modeling approaches best predict the thermodynamic stability of polymorphic forms?

- Methodological Answer :

- DFT Calculations : Optimize crystal geometries at the B3LYP/6-31G(d) level to compare lattice energies .

- Molecular Dynamics (MD) : Simulate heating cycles to observe phase transitions (e.g., NPT ensembles at 1 atm) .

- Machine Learning : Train models on CSD data to predict crystallization outcomes based on substituent electronegativity and steric parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.